(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol

Drug Metabolism Flavonoid Pharmacokinetics Xenobiotic Biotransformation

(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol, systematically known as 8-benzyl-(+)-catechin, is a semi-synthetic flavonoid belonging to the catechin subclass of flavan-3-ols. Unlike widely available natural catechins, this compound features a benzyl substituent at the C-8 position of the A-ring, making it a vital synthetic model for naturally occurring proanthocyanidins and a critical intermediate for producing structurally defined oligomeric procyanidins.

Molecular Formula C22H20O6
Molecular Weight 380.4 g/mol
Cat. No. B12369297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol
Molecular FormulaC22H20O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O
InChIInChI=1S/C22H20O6/c23-16-7-6-13(9-19(16)26)21-20(27)10-15-18(25)11-17(24)14(22(15)28-21)8-12-4-2-1-3-5-12/h1-7,9,11,20-21,23-27H,8,10H2/t20-,21+/m0/s1
InChIKeyJXJNWLGWPXGNIK-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol: A Specialized C-8 Benzylated Catechin for Proanthocyanidin Modeling


(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol, systematically known as 8-benzyl-(+)-catechin, is a semi-synthetic flavonoid belonging to the catechin subclass of flavan-3-ols [1]. Unlike widely available natural catechins, this compound features a benzyl substituent at the C-8 position of the A-ring, making it a vital synthetic model for naturally occurring proanthocyanidins and a critical intermediate for producing structurally defined oligomeric procyanidins [1].

Why (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol Cannot Be Replaced by Common Catechins in Advanced Research


Substituting this compound with generic (+)-catechin, (-)-epicatechin, or other common flavan-3-ols is not viable for advanced research applications. The critical C-8 benzyl modification fundamentally alters the molecule's utility in two key ways: it serves as a chemically protected precursor for regiospecific coupling in procyanidin synthesis, and it acts as a stable, lipophilic analog that mimics the interflavan bond of higher-order tannins [1]. Evidence from metabolic studies confirms that the C-8 benzyl group creates a distinct molecular entity with quantitatively different physicochemical and metabolic properties compared to its unsubstituted parent, as detailed in the following comparative evidence guide [2].

Quantitative Comparative Evidence for (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol


Hepatic Metabolic Stability of 8-Benzyl-(+)-catechin Versus Parent (+)-Catechin

In a direct head-to-head comparison using the isolated perfused pig liver model, 8-benzyl-(+)-catechin underwent metabolism to form the same principal 3'-O-methyl ether metabolite as its parent compound, (+)-catechin. This demonstrates that the C-8 benzyl substitution does not introduce new metabolic liabilities or block the primary Phase II conjugation pathways, providing predictable metabolic stability for in vivo model studies [1].

Drug Metabolism Flavonoid Pharmacokinetics Xenobiotic Biotransformation

Exclusive Utility as a Protected Synthetic Synthon for 4,8-Linked Procyanidins

The 8-benzyl group acts as a stable, non-labile protecting group, enabling highly regioselective C-4 electrophilic functionalization of the catechin core. This facilitates the stoichiometric, stereocontrolled synthesis of 4β,8-linked procyanidin dimers and higher oligomers, a feat unattainable with unprotected (+)-catechin or (-)-epicatechin, which would undergo uncontrolled self-condensation [1]. The benzyl protecting group can be cleanly removed under mild hydrogenolysis conditions without compromising the sensitive flavan-3-ol structure [2].

Total Synthesis Proanthocyanidin Chemistry Regioselective Coupling

Increased Lipophilicity Compared to Native Catechins for Membrane Model Studies

The introduction of the C-8 benzyl group substantially increases the computed lipophilicity (ClogP) of the molecule. While native (+)-catechin has a ClogP of approximately 1.4, the derivative's LogP is calculated at 3.14, a more than 50-fold increase in theoretical partition coefficient . This class-level inference suggests that it can serve as a superior probe for studying lipid bilayer interactions compared to its less lipophilic natural counterparts.

Biophysical Chemistry Membrane Interactions Structure-Activity Relationship

Primary Research Applications for (2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol


Synthesis of Authentic Procyanidin B2 and Related Dimeric Standards

This compound is the required starting material for the unambiguous synthesis of procyanidin B2, the most common 4β,8-linked dimer. Using 8-benzyl-(+)-catechin as a protected electrophilic partner with a 4-activated, protected epicatechin nucleophile allows for the stereoselective creation of the interflavan bond. After deprotection, the resulting pure dimer serves as an analytical standard for quantifying these bioactive flavonoids in food and botanical extracts, a task where misidentification of isomers is common [1].

Metabolic Fate Modeling of Catechin-Derived Tannins in Hepatic Systems

As demonstrated in the direct comparative perfusion study, this compound functions as a stable surrogate for studying the Phase II metabolism of catechin-based tannins. Its predictable conversion to a 3'-O-methyl ether and specific diglucuronides, identical to the pattern of (+)-catechin, makes it suitable for isolated organ or cell-based pharmacokinetic studies where the disposition of the catechin core structure, and not a specific natural compound, is under investigation [1].

Biophysical Studies of Flavonoid-Membrane Interactions Using a Lipophilic Catechin Probe

With a LogP value significantly higher than natural catechins, this derivative is an excellent probe for investigating flavonoid interactions with lipid bilayers, liposomes, or cellular membranes by techniques like fluorescence anisotropy or surface plasmon resonance. Its enhanced membrane affinity, inferred from its calculated partition coefficient, allows researchers to study the biophysical consequences of flavonoid intercalation without the need for high aqueous concentrations that can cause non-specific effects [1].

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